3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is part of the quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzylamine with hydrazine hydrate to form the intermediate, which is then cyclized with formamide to yield the target compound . The reaction conditions often include refluxing in ethanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly against cell lines such as HCT-116 and HepG2.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with DNA and topoisomerase II. The compound intercalates into DNA, causing structural changes that inhibit the enzyme’s ability to manage DNA topology during replication. This leads to DNA damage and apoptosis in cancer cells . Additionally, it can modulate the expression of apoptosis-related proteins such as BAX and Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-a]phthalazin-6(5H)-one: Another triazoloquinazoline derivative with similar DNA intercalating properties but different structural features.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Known for their dual c-Met/VEGFR-2 inhibitory activities and anticancer properties.
Uniqueness
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to its specific substitution pattern and its potent activity as a topoisomerase II inhibitor with relatively low cytotoxicity against non-cancerous cells . This makes it a promising candidate for further development as an anticancer agent.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4/c16-9-5-6-10(12(17)7-9)14-19-20-15-11-3-1-2-4-13(11)18-8-21(14)15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXOWRQBNSMONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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